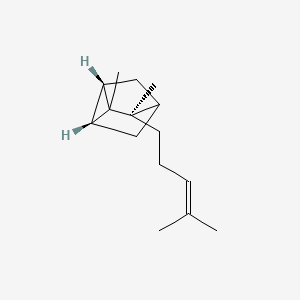

(+)-alpha-Santalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(2R,6S,7R)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |

InChI |

InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m1/s1 |

InChI Key |

KWFJIXPIFLVMPM-PEGGXJLSSA-N |

Isomeric SMILES |

CC(=CCC[C@@]1(C2C[C@H]3C1([C@H]3C2)C)C)C |

Canonical SMILES |

CC(=CCCC1(C2CC3C1(C3C2)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Biosynthesis of (+)-α-Santalene in Santalum album: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and biosynthesis of (+)-α-santalene, a key sesquiterpene hydrocarbon precursor to the fragrant santalols found in the heartwood of East Indian sandalwood, Santalum album. This document details the enzymatic processes, key molecular players, and the experimental methodologies employed in their characterization, offering a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction: The Significance of Sandalwood and its Fragrance

Santalum album L., commonly known as East Indian sandalwood, is renowned for its aromatic heartwood, which yields a highly prized essential oil. The characteristic fragrance and therapeutic properties of this oil are primarily attributed to a blend of sesquiterpenoid alcohols, with (Z)-α-santalol and (Z)-β-santalol being the most significant constituents. These valuable compounds are biosynthetically derived from sesquiterpene hydrocarbon precursors, including α-santalene, β-santalene, and epi-β-santalene. The initial and pivotal step in the formation of these fragrant molecules is the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), into a mixture of santalene isomers, with (+)-α-santalene being a prominent product.

The Biosynthetic Pathway of Santalenes

The biosynthesis of santalenes in Santalum album originates from the mevalonate (MVA) pathway, which provides the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). The pathway leading to the formation of α-santalene and its subsequent conversion to santalols is a multi-step enzymatic process.

The initial stages involve the condensation of IPP and DMAPP to form geranyl diphosphate (GPP) and subsequently farnesyl diphosphate (FPP), a C15 isoprenoid. FPP serves as the crucial substrate for the enzyme santalene synthase, which catalyzes the complex cyclization reaction to produce a mixture of sesquiterpene olefins. Following their synthesis, these santalenes are hydroxylated by cytochrome P450 monooxygenases to yield the corresponding santalols.

// Nodes IPP [label="Isopentenyl Diphosphate (IPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="Dimethylallyl Diphosphate (DMAPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPP [label="Geranyl Diphosphate (GPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; FPP [label="Farnesyl Diphosphate (FPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Santalenes [label="α-Santalene\nβ-Santalene\nepi-β-Santalene\nexo-α-Bergamotene", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Santalols [label="(Z)-α-Santalol\n(Z)-β-Santalol", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {rank=same; IPP; DMAPP} IPP -> GPP; DMAPP -> GPP [label=" Farnesyl Diphosphate\nSynthase (FPPS)"]; GPP -> FPP [label=" FPPS"]; FPP -> Santalenes [label=" Santalene Synthase\n(SaSSy)", color="#EA4335"]; Santalenes -> Santalols [label=" Cytochrome P450\n(SaCYP736A167)", color="#EA4335"]; } caption { label = "Biosynthetic pathway of santalenes and santalols in Santalum album."; fontsize = 10; fontname = "Arial"; } }

Key Enzyme: Santalene Synthase (SaSSy)

The central enzyme responsible for the synthesis of (+)-α-santalene and other santalene isomers in Santalum album is santalene synthase , abbreviated as SaSSy . This enzyme belongs to the terpene synthase (TPS) family, which is known for catalyzing the cyclization of acyclic isoprenoid diphosphates into a vast array of cyclic terpene structures.

Enzymatic Reaction and Product Profile

SaSSy utilizes (2E,6E)-farnesyl diphosphate as its substrate and, in the presence of a divalent metal cofactor such as Mg²⁺ or Mn²⁺, catalyzes its conversion into a mixture of sesquiterpenes. The primary products of this enzymatic reaction have been identified and quantified, highlighting the multi-product nature of this enzyme.

| Product | Relative Abundance (%) |

| (+)-α-Santalene | 41.2 ± 1.0 |

| β-Santalene | 29.5 ± 0.4 |

| exo-α-Bergamotene | 21.6 ± 0.6 |

| epi-β-Santalene | 4.4 ± 0.0 |

| Table 1: Product distribution of the SaSSy-catalyzed reaction with (2E,6E)-farnesyl diphosphate as the substrate. Data is presented as the mean ± standard deviation. |

Kinetic Properties of Santalene Synthase

The catalytic efficiency of SaSSy has been characterized, providing insights into its substrate affinity and turnover rate.

| Kinetic Parameter | Value | Substrate |

| KM | 1.4 µM | (2E,6E)-Farnesyl Diphosphate |

| kcat | 0.34 s⁻¹ | (2E,6E)-Farnesyl Diphosphate |

| Table 2: Kinetic parameters of Santalum album santalene synthase (SaSSy).[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of (+)-α-santalene and its corresponding synthase in Santalum album.

Cloning and Heterologous Expression of Santalene Synthase

The functional characterization of SaSSy was made possible through its heterologous expression in a microbial host, typically Escherichia coli.

Objective: To produce sufficient quantities of active SaSSy for in vitro characterization.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the heartwood of Santalum album. First-strand cDNA is then synthesized using reverse transcriptase.

-

Gene Amplification: The full-length open reading frame of the santalene synthase gene is amplified from the cDNA library using gene-specific primers designed based on transcriptome sequencing data.

-

Vector Ligation: The amplified SaSSy gene is ligated into a suitable expression vector, such as pET-28a(+), which often incorporates a polyhistidine (His) tag for subsequent protein purification.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, for instance, BL21(DE3).

-

Protein Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., Luria-Bertani broth) at 37°C until they reach an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance protein solubility.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are then lysed by sonication on ice.

// Nodes RNA [label="Total RNA from\nS. album heartwood", fillcolor="#F1F3F4", fontcolor="#202124"]; cDNA [label="cDNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; PCR [label="PCR Amplification\nof SaSSy gene", fillcolor="#F1F3F4", fontcolor="#202124"]; Vector [label="Ligation into\nExpression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transformation into\nE. coli", fillcolor="#FBBC05", fontcolor="#202124"]; Expression [label="IPTG Induction and\nProtein Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis and\nCrude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Protein Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RNA -> cDNA; cDNA -> PCR; PCR -> Vector; Vector -> Transformation; Transformation -> Expression; Expression -> Lysis; Lysis -> Purification; } caption { label = "Workflow for heterologous expression of santalene synthase."; fontsize = 10; fontname = "Arial"; } }

Purification of Recombinant Santalene Synthase

Objective: To isolate the His-tagged SaSSy from the crude cell lysate.

Methodology:

-

Clarification of Lysate: The crude cell lysate is centrifuged at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris. The supernatant containing the soluble proteins is collected.

-

Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.

-

Washing: The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: The His-tagged SaSSy is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Assessment: The purity of the recombinant protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

In Vitro Enzyme Assay

Objective: To determine the enzymatic activity and product profile of the purified SaSSy.

Methodology:

-

Reaction Mixture: The standard assay mixture (total volume of 500 µL) contains assay buffer (25 mM HEPES, pH 7.4, 10% v/v glycerol, 5 mM dithiothreitol), 10 mM MgCl₂, 50 µM (2E,6E)-farnesyl diphosphate, and 5-10 µg of purified recombinant SaSSy.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent, such as n-hexane or diethyl ether, followed by vigorous vortexing. The mixture is then centrifuged to separate the phases.

-

Analysis: The organic phase containing the enzymatic products is carefully collected and analyzed by gas chromatography-mass spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the sesquiterpene products of the SaSSy reaction.

Methodology:

-

Instrumentation: A GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used.

-

Injection: A 1 µL aliquot of the organic extract is injected in splitless mode.

-

GC Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 140°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 20°C/minute.

-

Final hold: 250°C for 5 minutes.

-

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/minute.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically m/z 40-400.

-

Compound Identification: The products are identified by comparing their retention times and mass spectra with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The discovery and characterization of (+)-α-santalene and its biosynthetic enzyme, santalene synthase, in Santalum album represent a significant advancement in our understanding of the formation of the prized sandalwood fragrance. The multi-product nature of SaSSy highlights the intricate enzymatic control over complex chemical transformations in plants. The detailed experimental protocols provided in this guide offer a robust framework for further research into terpene biosynthesis, enzyme engineering, and the potential for biotechnological production of these valuable natural products. This knowledge is crucial for the development of sustainable sources of sandalwood oil components and for the exploration of novel bioactive compounds for the pharmaceutical and fragrance industries.

References

The Quest for Alpha-Santalene: A Technical Guide to Natural Sources Beyond Sandalwood

For Immediate Release

[CITY, State] – [Date] – As the demand for alpha-santalene, a key sesquiterpene precursor to the medicinally and olfactively significant santalols, continues to rise, the reliance on the vulnerable sandalwood tree (Santalum album) necessitates the exploration of alternative, sustainable sources. This technical guide provides an in-depth analysis of potential non-sandalwood natural sources of alpha-santalene, detailing the current state of scientific knowledge, experimental protocols for extraction and analysis, and the biosynthetic pathways involved. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biotechnology, and drug development.

Introduction: The Significance of Alpha-Santalene

Alpha-santalene is a tricyclic sesquiterpene that serves as the direct precursor to α-santalol and β-santalol, the primary constituents of sandalwood oil. These compounds are highly valued for their characteristic woody aroma in the fragrance industry and their demonstrated anti-inflammatory, antimicrobial, and chemopreventive properties in pharmaceutical research. The depletion of natural sandalwood resources due to overharvesting and disease has spurred a critical search for alternative and more sustainable production methods, including discovery from other plant species and metabolic engineering of microorganisms.

Potential Natural Sources of Alpha-Santalene

While sandalwood remains the most well-known source, scientific literature suggests the presence of alpha-santalene or its derivatives in other plant species. However, it is crucial to note that the chemical composition of plant essential oils can vary significantly based on genetic chemotype, geographical location, season of harvest, and the specific plant part utilized.

Clausena lansium (Wampee)

The wampee plant (Clausena lansium), a fruit-bearing tree in the family Rutaceae, has emerged as a promising alternative source.[1] Studies have identified a highly specific α-santalene synthase (SanSyn) from this species, indicating its genetic capacity for alpha-santalene production. However, quantitative analyses of alpha-santalene in the essential oil of C. lansium have yielded inconsistent results. Some studies report the presence of α-santalol and β-santalol, the downstream products of α-santalene oxidation, in the leaves and sarcocarps, while others focusing on different cultivars or plant parts do not detect these compounds. This variability underscores the need for further research to identify specific chemotypes of C. lansium with high alpha-santalene content.

Cinnamomum camphora (Camphor Tree)

The camphor tree (Cinnamomum camphora) is another species reported to produce alpha-santalene. Analysis of its essential oil has identified a wide array of terpenes, with some studies noting the presence of alpha-santalene. As with Clausena lansium, the concentration of alpha-santalene in C. camphora essential oil is not well-established and is likely subject to significant variation between different chemotypes of the tree.

Quantitative Data on Alpha-Santalene and Related Compounds

The available quantitative data for alpha-santalene and its derivatives in alternative natural sources is sparse and variable. The following table summarizes the reported presence of these compounds in the essential oils of potential alternative sources. It is important to treat this data as indicative rather than definitive, as concentrations can fluctuate significantly.

| Plant Species | Plant Part | Compound | Reported Percentage (%) | Citation |

| Clausena lansium | Sarcocarp | α-Santalol | 15.5 | [1] |

| Clausena lansium | Sarcocarp | β-Santalol | 52.0 | [1] |

| Clausena lansium | Leaves | β-Santalol | 35.2 | [1] |

| Cinnamomum camphora | Not Specified | α-Santalene | Presence reported, no quantitative data |

Note: The presence of santalols strongly implies the precursor role of santalenes, even if not directly detected. The lack of consistent, direct quantification of alpha-santalene remains a key research gap.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of alpha-santalene from plant materials. These protocols are generalized and may require optimization based on the specific plant matrix.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds like alpha-santalene from plant materials.

Materials:

-

Fresh or dried plant material (leaves, stems, flowers, or fruit)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vial

-

Anhydrous sodium sulfate

Procedure:

-

Weigh a known amount of the plant material (e.g., 100 g) and place it in the round-bottom flask.

-

Add a sufficient volume of distilled water to the flask to fully immerse the plant material (e.g., 500 mL).

-

Set up the Clevenger-type apparatus with the flask, condenser, and collection tube.

-

Begin heating the flask using the heating mantle to initiate boiling.

-

Continue the distillation for a set period (e.g., 3-4 hours), during which the steam and volatilized essential oil will condense and be collected in the graduated tube of the Clevenger apparatus.

-

After the distillation is complete, allow the apparatus to cool.

-

Carefully collect the separated essential oil layer from the collection tube.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of Alpha-Santalene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds in essential oils.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

-

Helium as carrier gas

-

Autosampler (optional)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane) at a known concentration (e.g., 1 mg/mL).

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (split or splitless mode)

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

-

Carrier Gas Flow Rate: 1 mL/minute (constant flow)

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

Data Analysis:

-

Identify alpha-santalene by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the amount of alpha-santalene using a calibration curve prepared from the standard or by calculating the relative peak area percentage.

-

Biosynthetic Pathways and Workflow Diagrams

The biosynthesis of alpha-santalene follows the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). A specific santalene synthase then catalyzes the cyclization of FPP to alpha-santalene.

Caption: Biosynthetic pathway of alpha-santalene and its conversion to alpha-santalol.

Caption: Experimental workflow for the extraction and analysis of alpha-santalene.

Future Directions and Conclusion

The exploration of alternative natural sources for alpha-santalene is a field ripe with opportunity. The inconsistencies in the current body of literature highlight a clear need for systematic studies that correlate the genetic makeup of different plant chemotypes with their essential oil profiles. For researchers, this presents an opportunity to screen various cultivars of Clausena lansium and Cinnamomum camphora to identify high-yield varieties.

Furthermore, the characterization of novel santalene synthases from these and other species could provide valuable enzymes for metabolic engineering approaches in microbial hosts like Saccharomyces cerevisiae and Escherichia coli. Such bio-based production systems may ultimately offer a more scalable and sustainable supply of alpha-santalene.

References

The Keystone of Sandalwood Fragrance: A Technical Guide to Santalene Synthase and (+)-α-Santalene Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of santalene synthase, the pivotal enzyme in the biosynthesis of (+)-α-santalene, a primary constituent of the highly valued sandalwood oil. We will explore the biosynthetic pathway, detail the enzyme's catalytic function, present key quantitative data, and outline the experimental protocols used to characterize this crucial biocatalyst.

The Biosynthetic Pathway to Santalenes

The characteristic fragrance of sandalwood oil is derived from a complex mixture of sesquiterpenoids, primarily α- and β-santalol. The biosynthesis of these fragrant molecules begins with the cyclization of the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (FPP), a reaction catalyzed by santalene synthase (SSy).[1]

Santalene synthase, particularly the well-characterized enzyme from Indian sandalwood (Santalum album, SaSSy), is a multi-product enzyme. It converts FPP into a blend of cyclic sesquiterpenes, including (+)-α-santalene, β-santalene, epi-β-santalene, and exo-α-bergamotene.[1][2][3] These santalenes are the direct precursors to their corresponding alcohols, the santalols. This subsequent oxidation step is catalyzed by cytochrome P450 monooxygenases (CYPs), which hydroxylate the santalene skeletons to produce the final fragrant compounds.[4][5]

The entire pathway originates from the mevalonate (MVA) pathway in the plant cytosol, which produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6] Farnesyl diphosphate synthase (FDS) then catalyzes the condensation of two IPP molecules with one DMAPP molecule to form the C15 substrate, FPP, which is then available for cyclization by santalene synthase.[1][6]

Quantitative Data on Santalene Synthase

The catalytic efficiency and product distribution of santalene synthases are critical for both understanding the natural biosynthesis and for engineering heterologous production systems. Kinetic parameters have been determined for several santalene synthases, highlighting their high affinity for the FPP substrate.

Table 1: Kinetic Parameters of Santalene Synthases

| Enzyme Source | Abbreviation | Apparent Km (μM) for FPP | kcat (s-1) | Reference |

| Santalum album | SaSSy | 1.4 (± 0.3) | 0.34 | [7] |

| Santalum austrocaledonicum | SauSSy | 1.4 (± 0.3) | 0.91 | [7] |

| Santalum spicatum | SpiSSy | 1.4 (± 0.3) | 2.6 | [7] |

Table 2: Product Distribution of Santalene Synthase (SaSSy) from FPP

| Product | Percentage of Total Products |

| (+)-α-Santalene | ~50-60% |

| β-Santalene | ~20-25% |

| epi-β-Santalene | ~10-15% |

| exo-α-Bergamotene | ~5-10% |

| (Note: Product ratios can vary slightly between studies and reaction conditions.) |

Table 3: Examples of (+)-α-Santalene Production in Engineered Hosts

The development of microbial cell factories for santalene production is an active area of research, offering a sustainable alternative to sourcing from sandalwood trees.

| Host Organism | Engineering Strategy | Titer of α-Santalene | Reference |

| Escherichia coli | MVA pathway optimization, ClSS mutant | 1078.8 mg/L (shake flask) | [8] |

| Escherichia coli | RBS optimization, tnaA deletion | 599 mg/L | [9] |

| Komagataella phaffii | Promoter optimization, multi-copy integration | 21.5 g/L (fed-batch) | [10] |

| Saccharomyces cerevisiae | RQ-controlled exponential feed | 163 mg/L | [6] |

| Nicotiana tabacum | Co-expression of SaSSy and HMGR | 2946.1 ng g-1 FW·24 h-1 | [11] |

Experimental Protocols

Characterizing santalene synthase involves a series of molecular biology and analytical chemistry techniques. The following outlines a typical workflow for the cloning, expression, and functional analysis of a santalene synthase like SaSSy.

Gene Cloning and Heterologous Expression

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from Santalum album heartwood, the tissue with high expression of santalene synthase.[1][12] Messenger RNA (mRNA) is then reverse-transcribed into complementary DNA (cDNA).

-

Gene Amplification: The full-length cDNA sequence of the santalene synthase gene (SaSSy) is amplified from the cDNA library using Polymerase Chain Reaction (PCR) with gene-specific primers.

-

Vector Construction: The amplified SaSSy gene is cloned into a suitable expression vector, often one designed for E. coli expression that incorporates a purification tag (e.g., a His6-tag).[7]

-

Transformation and Expression: The recombinant plasmid is transformed into a competent E. coli expression strain. Protein expression is induced, typically by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant His6-tagged santalene synthase is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).[7]

In Vitro Enzyme Assay

-

Reaction Setup: The activity of the purified enzyme is assayed in a reaction buffer (e.g., HEPES) containing the substrate (E,E)-FPP and required cofactors, typically divalent cations like Mg2+ or Mn2+.[2][13]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic conversion of FPP to santalenes.[13]

-

Reaction Quenching: The reaction is stopped, often by adding a quenching agent like saturated Ba(OH)2 and 0.1 M ZnSO4.[13]

-

Product Extraction: The sesquiterpene products, which are hydrophobic, are extracted from the aqueous reaction mixture using an organic solvent such as n-hexane. An internal standard (e.g., dodecane) is typically added at this stage for accurate quantification.[13]

Product Identification and Quantification

-

GC-MS Analysis: The hexane extract containing the santalene products is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Separation: The GC separates the different sesquiterpene isomers based on their boiling points and interaction with the column's stationary phase.

-

Identification: As compounds elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each compound. The fragmentation patterns are compared to known standards and mass spectral libraries to confirm the identity of α-santalene, β-santalene, and other products.[14]

-

Quantification: The amount of each product is determined by integrating the area of its corresponding peak in the GC chromatogram and comparing it to the peak area of the known amount of internal standard.

Conclusion

Santalene synthase is the central enzyme in the formation of the santalene backbone, directly influencing the final composition and quality of sandalwood oil. Its characterization as a multi-product terpene synthase provides a blueprint for understanding the complex biosynthesis of these valuable sesquiterpenoids. Detailed knowledge of its kinetics and the experimental protocols for its study are fundamental for advancing the metabolic engineering of microorganisms and plants. These efforts are paving the way for sustainable, high-yield biotechnological production of (+)-α-santalene and other key sandalwood fragrance components, meeting commercial demand while protecting endangered sandalwood species.

References

- 1. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandalwood Fragrance Biosynthesis Involves Sesquiterpene Synthases of Both the Terpene Synthase (TPS)-a and TPS-b Subfamilies, including Santalene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Production of santalenes and bergamotene in Nicotiana tabacum plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eopaa.com.au [eopaa.com.au]

- 13. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Stereochemistry and Enantiomeric Forms of α-Santalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of α-santalene, a significant bicyclic sesquiterpene hydrocarbon. It details the properties and synthesis of its enantiomeric forms, outlines relevant experimental protocols, and discusses its biological significance, making it a valuable resource for professionals in research and drug development.

Introduction to α-Santalene and its Stereochemistry

α-Santalene is a naturally occurring sesquiterpenoid and a key constituent of East Indian sandalwood oil, derived from the heartwood of Santalum album.[1] Its characteristic woody aroma has made it a valuable ingredient in the fragrance industry. Beyond its olfactory properties, α-santalene and its derivatives, primarily α-santalol, exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, positioning them as molecules of interest for pharmaceutical research.[1][2]

The molecular structure of α-santalene (C₁₅H₂₄) contains multiple chiral centers, resulting in the existence of stereoisomers.[3] The spatial arrangement of the atoms at these chiral centers gives rise to enantiomers, which are non-superimposable mirror images of each other. The two primary enantiomeric forms of α-santalene are (+)-α-santalene and (-)-α-santalene. These enantiomers can exhibit different biological activities and sensory properties.[4] Understanding and controlling the stereochemistry of α-santalene is therefore critical for both fragrance applications and the development of stereochemically pure therapeutic agents.

Physicochemical and Chiroptical Properties

The enantiomers of α-santalene share identical physical properties such as molecular weight, boiling point, and density. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal degree. While it is established that α-santalene is optically active, specific rotation values for the pure enantiomers are not consistently reported in readily citable literature.

Table 1: Physicochemical Properties of α-Santalene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [2][5] |

| Molecular Weight | 204.35 g/mol | [3][6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | ~247-248 °C @ 760 mmHg | |

| Specific Gravity | 0.895 - 0.901 g/cm³ @ 25 °C | |

| Refractive Index | 1.480 - 1.486 @ 20 °C | |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [3] |

| Chiroptical Properties | ||

| Specific Rotation [α]D of (+)-α-Santalene | Not Reported in a citable format | |

| Specific Rotation [α]D of (-)-α-Santalene | Not Reported in a citable format |

Biosynthesis of α-Santalene

The biosynthesis of α-santalene in plants and engineered microorganisms originates from the mevalonate (MVA) pathway.[6] The key precursor, farnesyl pyrophosphate (FPP), a C15 isoprenoid, undergoes a complex cyclization reaction catalyzed by the enzyme α-santalene synthase (SanSyn).[6] This enzymatic transformation is highly stereoselective, with different synthases capable of producing specific enantiomers or varying ratios of sesquiterpene products.[6] For instance, many plant-derived santalene synthases preferentially produce the (+)-enantiomer.[6]

References

- 1. alpha-Santalene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy alpha-Santalene (EVT-281647) | 512-61-8 [evitachem.com]

- 3. alpha-Santalene | C15H24 | CID 94164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+)-alpha-Santalene | Benchchem [benchchem.com]

- 5. alpha-santalene, 512-61-8 [thegoodscentscompany.com]

- 6. alpha-santalene, 512-61-8 [perflavory.com]

Physical and chemical properties of (+)-alpha-santalene

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-alpha-Santalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a significant sesquiterpene found in sandalwood oil. The document details its structural and physicochemical characteristics, stability, and solubility. It also outlines established experimental protocols for its separation and analysis and illustrates its biosynthetic pathway. This guide is intended to serve as a valuable resource for professionals in research, and drug development.

Physical and Chemical Properties

This compound is a tricyclic sesquiterpene that contributes to the characteristic woody aroma of sandalwood oil.[1] Its chemical structure and properties have been the subject of various studies, particularly in the fields of fragrance chemistry and natural product synthesis.

Structure and Nomenclature

-

IUPAC Name: (1R,4R,6R)-1,7-dimethyl-7-(4-methylpent-3-en-1-yl)tricyclo[2.2.1.0²,⁶]heptane

-

Molecular Formula: C₁₅H₂₄[2]

-

Molecular Weight: 204.35 g/mol [2]

-

CAS Number: 512-61-8 (for alpha-santalene, stereochemistry often unspecified)[3]

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 247-248 °C at 760 mmHg | [4][5] |

| Specific Gravity | 0.895 to 0.901 @ 25 °C | [4][5] |

| Refractive Index | 1.480 to 1.486 @ 20 °C | [4][5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | [1] |

| Stability | Generally stable under normal conditions but is sensitive to light and air, which can lead to oxidation. | [1] |

Experimental Protocols

The isolation and analysis of this compound from natural sources, primarily sandalwood oil, involve various chromatographic techniques. Below are detailed methodologies for its separation by Medium Pressure Liquid Chromatography (MPLC) and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Separation by Medium Pressure Liquid Chromatography (MPLC)

MPLC is an effective technique for the preparative separation of sesquiterpenes. The use of a silver nitrate-impregnated silica gel stationary phase is particularly advantageous for separating unsaturated compounds like alpha-santalene.

Objective: To isolate alpha-santalene from a mixture of sesquiterpenes.

Materials and Equipment:

-

MPLC system with a pump, injection valve, and fraction collector.

-

Glass column packed with silver nitrate-impregnated silica gel (e.g., 230-400 mesh silica gel impregnated with 10-20% w/w silver nitrate).

-

Mobile phase: n-Hexane (HPLC grade).

-

Sandalwood oil or a sesquiterpene-rich fraction.

-

Rotary evaporator.

-

Vials for fraction collection.

Methodology:

-

Column Packing: A slurry of silver nitrate-impregnated silica gel in n-hexane is prepared and packed into the MPLC column to achieve a uniform bed.

-

Equilibration: The packed column is equilibrated by pumping n-hexane through it at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: A solution of the sandalwood oil or sesquiterpene fraction is prepared in a minimal amount of n-hexane.

-

Injection and Elution: The sample is injected onto the column, and elution is carried out with n-hexane at a constant flow rate. The separation is based on the differential interaction of the double bonds in the sesquiterpenes with the silver ions on the stationary phase.

-

Fraction Collection: Fractions are collected at regular intervals.

-

Analysis of Fractions: The collected fractions are analyzed by GC-MS to identify those containing pure alpha-santalene.

-

Solvent Removal: The solvent from the fractions containing pure alpha-santalene is removed under reduced pressure using a rotary evaporator to yield the isolated compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[6][7]

Objective: To identify and quantify this compound in a sample.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5, or equivalent).

-

Helium carrier gas (high purity).

-

Sample of sandalwood oil or isolated alpha-santalene.

-

Solvent for dilution (e.g., n-hexane or dichloromethane).

-

Autosampler or manual syringe.

Methodology:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., 1 µL of oil in 1 mL of n-hexane).

-

GC-MS Parameters: The instrument is set up with the following typical parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 1:50 (can be adjusted based on sample concentration)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 180 °C at a rate of 4 °C/minute.

-

Ramp to 280 °C at a rate of 10 °C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Acquisition and Analysis: The sample is injected, and the data is acquired. The resulting chromatogram is analyzed by comparing the retention time and mass spectrum of the peaks with those of an authentic standard of alpha-santalene and with mass spectral libraries (e.g., NIST, Wiley).[6][8]

-

Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of alpha-santalene of known concentrations. The peak area of alpha-santalene in the sample chromatogram is then used to determine its concentration.

Biosynthesis of this compound

This compound is biosynthesized in plants like Santalum album via the mevalonate (MVA) pathway. The key precursor is farnesyl pyrophosphate (FPP), which is cyclized by the enzyme this compound synthase.

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway leading to the formation of this compound.

Caption: Biosynthetic pathway of this compound from Acetyl-CoA.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, providing valuable data for researchers and professionals in related fields. The detailed experimental protocols for MPLC and GC-MS offer practical guidance for the isolation and analysis of this important sesquiterpene. The visualization of its biosynthetic pathway provides a clear understanding of its natural production. While a specific optical rotation for the (+)-enantiomer remains elusive in the readily available literature, the provided data serves as a solid foundation for further research and application of this compound.

References

- 1. Buy alpha-Santalene (EVT-281647) | 512-61-8 [evitachem.com]

- 2. alpha-Santalene | C15H24 | CID 94164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-Santalene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alpha-santalene, 512-61-8 [perflavory.com]

- 5. alpha-santalene, 512-61-8 [thegoodscentscompany.com]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. thaiscience.info [thaiscience.info]

The Biological Frontier: An In-depth Technical Guide to the Bioactivity of (+)-α-Santalene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Santalene, a sesquiterpenoid found in sandalwood oil, and its derivatives, most notably α-santalol, have emerged as compounds of significant interest in the scientific community. Historically revered for its aromatic properties, recent research has unveiled a spectrum of biological activities, positioning these natural molecules as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of (+)-α-santalene and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data on the biological activities of (+)-α-santalene derivatives. It is important to note that while (+)-α-santalene is a major component of certain essential oils with demonstrated bioactivity, specific quantitative data for the isolated compound is limited in the current literature. The majority of detailed studies have focused on its primary derivative, α-santalol.

Table 1: Anticancer and Cytotoxic Activity

| Compound | Cell Line | Activity Type | IC50 / Ki Value | Citation |

| α-Santalol | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of cell proliferation | 17.8 µM | [1] |

| (9S,10E)-9-hydroxy-α-santalal | HL-60 (Human promyelocytic leukemia) | Cytotoxicity | - (Exhibited tumor-selective cytotoxicity) | [2] |

| α-Santalol | Dopamine D2 Receptor | Antagonistic effect | 75 µM | [3] |

| α-Santalol | Serotonin 5-HT2A Receptor | Antagonistic effect | 180 µM | [3] |

| α-Santalol | Cannabinoid Receptor Type II (CB2) | Ligand binding | 10.49 µM (Ki) | [3] |

| β-Santalol | Cannabinoid Receptor Type II (CB2) | Ligand binding | 8.19 µM (Ki) | [3] |

Table 2: Antimicrobial Activity

| Compound/Oil | Microorganism | Activity Type | MIC50 / MIC90 (mg/mL) | Citation |

| Sandalwood Album Essential Oil (SAEO) | Streptococcus pneumoniae | Antibacterial | 0.122 / 0.144 | [4] |

| Sandalwood Album Essential Oil (SAEO) | Serratia marcescens | Antibacterial | 0.142 / 0.167 | [4] |

| Sandalwood Album Essential Oil (SAEO) | Yersinia enterocolitica | Antibacterial | 0.142 / 0.154 | [4] |

| Sandalwood Album Essential Oil (SAEO) | Salmonella enterica | Antibiofilm | 0.148 (MIBC50) / 0.170 (MIBC90) | [4] |

| Sandalwood Album Essential Oil (SAEO) | Candida albicans | Antifungal | 0.174 / 0.190 | [4] |

| Sandalwood Album Essential Oil (SAEO) | Candida krusei | Antifungal | 0.181 / 0.199 | [4] |

Table 3: Anti-inflammatory Activity

| Compound | Assay | Activity Type | IC50 Value | Citation |

| α-Santalol | LPS-stimulated chemokines and cytokines | Inhibition | - (Reported in vitro activity) | [3] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of α-santalol, a key derivative of (+)-α-santalene, are underpinned by its interaction with several critical signaling pathways. These interactions lead to a cascade of cellular events that contribute to its anticancer and anti-inflammatory properties.

Anticancer Signaling Pathways

α-Santalol has been shown to exert its anticancer effects through the modulation of multiple signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Caption: Anticancer signaling pathways modulated by α-santalol.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of (+)-α-santalene and its derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: A stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: The plate is incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Caption: Workflow for the Caspase-3 colorimetric assay.

Detailed Methodology:

-

Induction of Apoptosis: Cells are treated with the test compound or a known apoptosis inducer for a specific duration.

-

Cell Lysis: Both treated and untreated cells are harvested and lysed using a specific lysis buffer to release cellular contents, including caspases.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., Bradford assay) to ensure equal protein loading.

-

Substrate Incubation: A specific amount of cell lysate is incubated with a colorimetric caspase-3 substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), in a reaction buffer.

-

Chromophore Release: Active caspase-3 in the lysate cleaves the substrate, releasing the chromophore p-nitroaniline (pNA).

-

Absorbance Measurement: The absorbance of the released pNA is measured at 405 nm using a microplate reader.

-

Data Analysis: The caspase-3 activity is calculated based on the absorbance values and normalized to the protein concentration. The fold-increase in activity in treated samples is determined relative to the untreated control.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration and is particularly relevant for studying the anti-metastatic potential of compounds.

Detailed Methodology:

-

Cell Seeding: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

-

Washing: The wells are gently washed with media to remove any detached cells.

-

Treatment: Fresh media containing the test compound or vehicle control is added to the wells.

-

Image Acquisition: Images of the scratch are captured at time zero and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope.

-

Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to determine the effect of the compound on cell migration.

VEGFR2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis.

Detailed Methodology:

-

Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant human VEGFR2 kinase domain.

-

Compound Incubation: The test compound at various concentrations is pre-incubated with the VEGFR2 enzyme in a kinase assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

-

Reaction Termination: After a specific incubation period, the reaction is stopped.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based detection with a phospho-specific antibody or luminescence-based assays that measure the amount of remaining ATP.

-

Data Analysis: The percentage of inhibition of VEGFR2 kinase activity is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

The existing body of research strongly indicates that (+)-α-santalene and its derivatives, particularly α-santalol, possess a range of promising biological activities, with anticancer and antimicrobial effects being the most prominent. The detailed mechanistic studies on α-santalol have provided valuable insights into its molecular targets and signaling pathways. However, a notable gap in the literature is the limited availability of specific quantitative data on the biological activities of (+)-α-santalene itself. Future research should focus on isolating and evaluating the bioactivity of pure (+)-α-santalene to fully elucidate its therapeutic potential. Furthermore, exploring the structure-activity relationships of a wider range of α-santalene derivatives could lead to the development of novel and more potent therapeutic agents. The comprehensive data and methodologies presented in this guide serve as a foundational resource for researchers and drug development professionals to advance the exploration of these promising natural compounds.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. α-Santalol derivatives from Santalum album and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoid Receptor Type II Ligands from Sandalwood Oil and Synthetic α-Santalol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing Antimicrobial Efficacy of Sandalwood Essential Oil Against Salmonella enterica for Food Preservation [mdpi.com]

Spectroscopic Profile of (+)-α-Santalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the sesquiterpenoid (+)-α-santalene. The information presented herein is essential for the identification, characterization, and quality control of this important natural compound, which is a significant contributor to the characteristic aroma of sandalwood oil. This document collates data from mass spectrometry and nuclear magnetic resonance, outlines general experimental protocols, and visualizes the analytical workflow.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the identification of volatile compounds like (+)-α-santalene. The electron ionization (EI) mass spectrum of α-santalene is characterized by a specific fragmentation pattern that serves as a molecular fingerprint.

Data Presentation

The table below summarizes the most significant mass-to-charge ratios (m/z) and their relative abundances observed in the electron ionization mass spectrum of α-santalene.[1][2][3]

| m/z | Relative Abundance (%) |

| 41 | 60.50 |

| 69 | 41.50 |

| 94 | 99.99 |

| 95 | 48.00 |

| 121 | 39.00 |

Experimental Protocol

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Sample Introduction : The sample, typically an essential oil or a solution of the isolated compound, is injected into the GC inlet.

-

Gas Chromatography : A capillary column (e.g., HP-5MS) is used to separate the components of the sample based on their volatility and interaction with the stationary phase. The oven temperature is programmed to ramp up to allow for the sequential elution of compounds.

-

Mass Spectrometry : As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms in (+)-α-santalene.

Data Presentation

The following tables present the ¹H and ¹³C NMR chemical shift assignments for (+)-α-santalene. This data is based on spectra run in deuterated chloroform (CDCl₃). A characteristic singlet at δ 1.68 ppm in the ¹H NMR spectrum is indicative of the geminal methyl groups.[1]

¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.12 | t | 1H | H-10 |

| ~2.00 | m | 2H | H-9 |

| ~1.95 | m | 2H | H-8 |

| ~1.70 | s | 3H | CH₃-15 |

| 1.68 | s | 3H | CH₃-14 |

| ~1.60 | m | 1H | H-5 |

| ~1.45 | m | 1H | H-4 |

| ~1.25 | m | 1H | H-3α |

| ~1.15 | m | 1H | H-6 |

| ~1.05 | s | 3H | CH₃-12 |

| ~0.85 | s | 3H | CH₃-13 |

| ~0.75 | m | 1H | H-3β |

| ~0.50 | m | 1H | H-2 |

Note: The chemical shifts and multiplicities are interpreted from spectral data. Exact values may vary slightly based on experimental conditions.

¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~131.5 | C | C-11 |

| ~124.8 | CH | C-10 |

| ~53.0 | CH | C-2 |

| ~49.0 | C | C-1 |

| ~41.0 | CH₂ | C-5 |

| ~40.0 | CH | C-6 |

| ~35.0 | CH₂ | C-4 |

| ~34.0 | CH₂ | C-8 |

| ~29.0 | CH₃ | C-13 |

| ~26.0 | C | C-7 |

| ~25.8 | CH₃ | C-15 |

| ~23.0 | CH₂ | C-9 |

| ~22.0 | CH₂ | C-3 |

| ~17.8 | CH₃ | C-14 |

| ~15.0 | CH₃ | C-12 |

Note: The chemical shifts are interpreted from spectral data. Exact values may vary slightly based on experimental conditions.

Experimental Protocol

-

Instrumentation : A 500 MHz NMR spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.

-

Sample Preparation : The purified (+)-α-santalene is dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish connectivities and confirm assignments.

Infrared (IR) Spectroscopy

At the time of this writing, a publicly available, experimentally determined infrared spectrum specifically for (+)-α-santalene could not be located in the surveyed scientific literature and databases. For related compounds, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common analytical technique. Generally, the IR spectrum of a sesquiterpene hydrocarbon like α-santalene would be expected to show characteristic C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like (+)-α-santalene.

Caption: General workflow for the isolation and spectroscopic characterization of (+)-α-santalene.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Synthesis of Santalol from (+)-α-Santalene

This technical guide provides a comprehensive overview of the synthesis of santalol, a valuable sesquiterpenoid alcohol found in sandalwood oil, using (+)-α-santalene as a key precursor. The document covers both biosynthetic and chemical synthesis routes, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support research and development in this field.

Introduction

Sandalwood oil, highly valued in the fragrance and pharmaceutical industries, is primarily composed of α- and β-santalol.[1] These sesquiterpene alcohols are responsible for the characteristic woody and balsamic aroma of the oil.[2] Due to the over-exploitation of the natural source, Santalum album, alternative and sustainable production methods for santalol are of significant interest.[3] One promising approach is the semi-synthesis from (+)-α-santalene, a sesquiterpene that can be produced through microbial fermentation. This guide explores the conversion of (+)-α-santalene into santalol through both biological and chemical pathways.

Biosynthesis of Santalol from (+)-α-Santalene

The biosynthesis of santalol from (+)-α-santalene is a two-step process that begins with the cyclization of farnesyl diphosphate (FPP) to form (+)-α-santalene, followed by the hydroxylation of the santalene backbone.

Step 1: Formation of (+)-α-Santalene from Farnesyl Diphosphate (FPP)

The initial step is the conversion of the universal sesquiterpene precursor, FPP, to a mixture of santalenes, including (+)-α-santalene. This reaction is catalyzed by the enzyme santalene synthase (SaSSy).[4][5]

Step 2: Hydroxylation of (+)-α-Santalene to Santalol

The subsequent and final step in santalol biosynthesis is the hydroxylation of (+)-α-santalene, which is catalyzed by cytochrome P450 monooxygenases (CYPs) in conjunction with a cytochrome P450 reductase (CPR).[3] Several CYP enzymes from Santalum album have been identified and characterized, primarily from the CYP76F and CYP736A subfamilies.[6][7] These enzymes exhibit different stereoselectivities, producing either the (Z) or (E) isomers of α-santalol. Notably, SaCYP736A167 has been shown to stereoselectively produce the desired (Z)-α-santalol, which is a key component of authentic sandalwood oil.[6] In contrast, some members of the CYP76F family, such as SaCYP76F39v1, tend to produce a mixture of (E)- and (Z)-isomers, with a predominance of the (E)-form.[4]

dot

Caption: Biosynthetic pathway of santalols from FPP.

Chemical Synthesis of Santalol from (+)-α-Santalene

Chemical synthesis provides an alternative to biosynthetic routes for the conversion of (+)-α-santalene to santalol. Key methods include direct oxidation and multi-step synthesis via halogenated intermediates.

Oxidation with Selenium Dioxide

A known method for the synthesis of α-santalol is the oxidation of α-santalene using selenium dioxide (SeO₂).[8] This reagent is commonly used for the allylic oxidation of olefins.

Synthesis via a Chloro-Santalene Intermediate

A patented process describes the oxidation of a mixture of santalenes, including α-santalene, to their corresponding santalols via a chloro-santalene intermediate.[2] This process involves the chlorination of the santalene mixture, followed by substitution of the chloro group with an acetate to form santalyl acetate, which is then hydrolyzed to yield santalol.[2]

dot

Caption: Chemical synthesis routes from α-santalene to santalol.

Quantitative Data

The efficiency of santalol synthesis can be evaluated based on enzyme kinetics for biosynthetic routes and reaction yields for chemical synthesis.

Biosynthesis: Enzyme Kinetics and Product Titers

The kinetic parameters of key cytochrome P450 enzymes involved in the hydroxylation of α-santalene have been determined.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) | Product Ratio ((E)-α-santalol:(Z)-α-santalol) | Reference |

| SaCYP76F39v1 | α-santalene | 25.92 (±0.11) | 1.12 | 4.3 x 10⁴ | ~5:1 | [4] |

| SaCYP76F37v1 | α-santalene | 133 (±0.41) | 0.2 | 1.5 x 10³ | (E)-α-santalol only | [4] |

Metabolic engineering efforts have led to the production of santalols in microbial hosts. In one study, a titer of 1.3 g/L of santalols was achieved in Saccharomyces cerevisiae through fed-batch fermentation.[9] Another study reported santalol titers of 14.3 mg/L in engineered yeast.[10]

Chemical Synthesis: Reaction Yields

Detailed yield information for the complete conversion of α-santalene to santalol is often proprietary. However, yields for intermediate steps have been reported. For instance, in a synthesis route involving a sulphone intermediate, the formation of 10-phenylsulphonyl-α-santalene proceeded with a 96% yield.[8]

Experimental Protocols

In Vitro P450 Assay for α-Santalene Hydroxylation

This protocol is adapted from the characterization of Santalum album CYP76F enzymes.[4]

1. Microsome Preparation:

-

Express the desired cytochrome P450 and its reductase partner in a suitable host (e.g., yeast).

-

Harvest the cells and prepare microsomes by differential centrifugation.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM potassium phosphate buffer (pH 7.5)

-

0.8 mM NADPH

-

40 µM (+)-α-santalene (substrate)

-

-

The total reaction volume is 400 µL.

3. Enzyme Reaction:

-

Initiate the reaction by adding 50 µL of the microsome preparation.

-

Incubate at 30°C for 2 hours with shaking.

-

Stop the reaction by adding 500 µL of hexane.

4. Product Extraction and Analysis:

-

Vortex the mixture and separate the organic phase.

-

Transfer the hexane layer to a new vial and concentrate it under a stream of nitrogen gas to approximately 100 µL.

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. Santalols - American Chemical Society [acs.org]

- 2. NL2023931B1 - Oxidation of santalene to santalol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synthesis of Fragrant Natural Products from Santalum album L.: (+)-(Z)-α-Santalol and (-)-(Z)-β-Santalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heartwood-specific transcriptome and metabolite signatures of tropical sandalwood (Santalum album) reveal the final step of (Z)-santalol fragrance biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3970706A - Process for synthesizing cis-α-santalene and cis-α-santalol - Google Patents [patents.google.com]

- 9. Reconstruction of the Biosynthetic Pathway of Santalols under Control of the GAL Regulatory System in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rationally engineering santalene synthase to readjust the component ratio of sandalwood oil - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Significance of α-Santalene in Clausena lansium Essential Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the presence of the sesquiterpene α-santalene in the essential oil of Clausena lansium (Lour.) Skeels, a plant of significant interest in traditional medicine and contemporary pharmacology. This document outlines the quantitative analysis of its chemical composition, detailed experimental protocols for its extraction and identification, and explores the potential bioactivity through associated signaling pathways of related compounds.

Quantitative Analysis of α-Santalene and Related Compounds in Clausena lansium

The presence and concentration of α-santalene and its related compounds, such as α-santalol, in Clausena lansium essential oil are subject to considerable variation based on the geographical origin of the plant, the specific part utilized for extraction (leaves, seeds, sarcocarp, etc.), and the extraction methodology. The following table summarizes the quantitative data reported in scientific literature.

| Plant Part | Geographic Origin | Compound | Relative Content (%) | Reference |

| Leaf | Guangxi Province, China | α-Santalene | 19.5% | [1] |

| Leaf | Guangxi Province, China | α-Santalol | 31.7% | [1] |

| Sarcocarp | Hainan Island, China | α-Santalol | 15.5% | [2][3][4][5] |

It is noteworthy that while some studies identify α-santalol, a derivative of α-santalene, as a major constituent, others do not report the presence of either compound, underscoring the chemotypic variability of Clausena lansium.

Experimental Protocols

The extraction and analysis of α-santalene from Clausena lansium are predominantly achieved through hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a standard method for extracting essential oils from plant materials. The process involves the co-distillation of plant material with water.

Materials and Apparatus:

-

Fresh or dried Clausena lansium plant material (e.g., leaves, seeds)

-

Grinder or mortar and pestle

-

Round-bottom flask (distilling flask)

-

Heating mantle

-

Clevenger-type apparatus

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

Sample Preparation: Weigh a specific amount of the plant material (e.g., 100 g). If necessary, grind the material to a coarse powder to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Place the ground plant material into a large round-bottom flask. Fill the flask to about half its volume with distilled water. Add a few boiling chips to ensure smooth boiling.

-

Distillation: Connect the flask to a Clevenger-type apparatus and a condenser. Heat the flask using a heating mantle. The steam and volatilized essential oil will rise, be condensed, and collected in the Clevenger apparatus.

-

Duration: Continue the distillation for a period of 3-6 hours, or until there is no further increase in the volume of collected oil.

-

Oil Separation: Once the distillation is complete and the apparatus has cooled, carefully collect the oil-water mixture. Use a separatory funnel to separate the essential oil (which is typically less dense than water) from the aqueous layer.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the pure essential oil in a sealed, dark glass vial at 4°C until further analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of the essential oil.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a mass spectrometer detector.

-

Capillary Column: Typically a non-polar column such as an RTX-5MS (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume of the essential oil sample (e.g., 1 µL), often diluted in a solvent like hexane, is injected in split mode.

-

Temperature Program:

-

Initial oven temperature: e.g., 60°C.

-

Ramp: Increase the temperature at a specific rate (e.g., 5°C/min) to a final temperature (e.g., 240°C).

-

Hold: Maintain the final temperature for a set period (e.g., 10 minutes).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: e.g., 230-250°C.

-

Mass Scan Range: e.g., 50-650 amu.

-

Component Identification: The individual components are identified by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries such as NIST and Wiley, as well as published literature data. The relative percentage of each component is calculated from the peak area in the chromatogram.

Signaling Pathways Associated with α-Santalol

While specific signaling pathways for α-santalene are not extensively documented, research on its closely related derivative, α-santalol, provides valuable insights into potential bioactivities. α-Santalol has been shown to modulate signaling pathways implicated in cancer and inflammation.

Wnt/β-catenin Signaling Pathway

α-Santalol has been demonstrated to inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin signaling pathway.[4][6] This pathway is crucial in cell proliferation, differentiation, and migration. In cancer, aberrant activation of this pathway can lead to uncontrolled cell growth and metastasis. α-Santalol's interference with this pathway suggests its potential as an anti-cancer agent.

VEGFR2-Mediated AKT/mTOR/P70S6K Signaling Pathway

In the context of prostate cancer, α-santalol has been found to inhibit angiogenesis (the formation of new blood vessels) by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascade, including AKT, mTOR, and P70S6K.[7] By inhibiting this pathway, α-santalol can suppress tumor growth which is dependent on the formation of new blood vessels for nutrient supply.

Visualizations

Caption: Experimental workflow for the extraction and analysis of α-santalene.

Caption: Inhibition of the Wnt/β-catenin pathway by α-santalol.

Caption: Inhibition of the VEGFR2 signaling pathway by α-santalol.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. areme.co.jp [areme.co.jp]

- 4. [PDF] Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Yeast as a Chassis for Recombinant (+)-α-Santalene Synthesis

Introduction

(+)-α-Santalene is a key sesquiterpene precursor to santalols, the main constituents of sandalwood oil, which is highly valued in the fragrance and pharmaceutical industries. Traditional extraction from sandalwood trees is unsustainable due to the slow growth of the trees. Saccharomyces cerevisiae (baker's yeast) has emerged as a promising and sustainable platform for the microbial production of α-santalene due to its well-characterized genetics, robustness in industrial fermentations, and the inherent presence of the mevalonate (MVA) pathway, which produces the universal sesquiterpene precursor, farnesyl diphosphate (FPP). This document outlines the metabolic engineering strategies, quantitative production data, and detailed protocols for developing and utilizing yeast cell factories for (+)-α-santalene synthesis.

Metabolic Engineering Strategies

The core of producing α-santalene in yeast involves redirecting the metabolic flux from the native MVA pathway towards the target molecule. This is achieved through a combination of strategies: introducing a heterologous santalene synthase, upregulating the MVA pathway, and downregulating competing pathways.

-

Introduction of α-Santalene Synthase (SanSyn) : A plant-derived α-santalene synthase is introduced to convert FPP into α-santalene. The synthase from Clausena lansium has been shown to be particularly efficient for this conversion[1].

-

Upregulation of the Mevalonate (MVA) Pathway : To increase the pool of the FPP precursor, key enzymes in the MVA pathway are often overexpressed. This includes genes such as ERG10 (acetoacetyl-CoA thiolase), ERG13 (HMG-CoA synthase), and a truncated version of HMG1 (tHMG1, HMG-CoA reductase), which is a rate-limiting enzyme.[2] Overexpression of all eight genes in the MVA pathway has been explored to boost precursor supply[3].

-

Downregulation of Competing Pathways : The primary competing pathway is the ergosterol biosynthesis pathway, which also uses FPP as a substrate. The enzyme squalene synthase, encoded by the ERG9 gene, commits FPP to this pathway. Downregulating ERG9 expression, for instance by replacing its native promoter with a weaker or regulated promoter like PHXT1, is a critical step to redirect FPP towards α-santalene synthesis and has been shown to significantly increase titers[2][4].

-

Enhancement of Precursor and Cofactor Supply : Strategies to increase the supply of the primary precursor, acetyl-CoA, and the essential cofactor NADPH have been employed. This includes modifying ammonium assimilation pathways and enhancing the activity of transcriptional activators[5][6].

-

Protein and Spatial Engineering : Fusing FPP synthase (ERG20) with the α-santalene synthase can enhance the channeling of the substrate to the enzyme, improving production titers[3]. Furthermore, rationally re-wiring the subcellular localization of pathway enzymes to overcome compartmentalization has been shown to dramatically increase product yields[7].

Quantitative Data Presentation

The following table summarizes the reported production titers of α-santalene in engineered S. cerevisiae from various studies, highlighting the effectiveness of different metabolic engineering strategies and fermentation methods.

| Engineering Strategy / Strain | Key Genetic Modifications | α-Santalene Titer (mg/L) | Other Metrics | Reference |

| Reference Strain | Expression of α-santalene synthase. | - | Yield: ~0.0013 Cmmol/Cmmol glucose | [5] |

| Precursor & Cofactor Engineered Strain | MVA pathway modulation, FPP branch point optimization, ammonium assimilation modification. | - | Yield: 0.0052 Cmmol/Cmmol glucose (4-fold increase). Productivity: 0.036 Cmmol/g biomass/h. | [5][6][8] |

| MVA Overexpression | Overexpression of all 8 MVA pathway genes + Clausena lansium TPS2 (ClTPS2). | 6.3 ± 0.2 | - | [3] |

| Enzyme Fusion | Overexpression of FPPS-ClTPS2 fusion enzyme. | 47.6 ± 0.1 | 66.9% increase over expressing ClTPS2 alone. | [3] |

| CRISPR-assisted Integration | Integration of santalene biosynthesis cassettes. | 94.6 | Shake flask fermentation. | [2] |

| ERG9 Downregulation | Downregulation of ERG9 gene in santalene-producing strain. | 164.7 | - | [2] |

| ERG9 Downregulation (PHXT1) | Replacement of native ERG9 promoter with PHXT1. | 13.9 | - | [4] |

| Fed-batch Fermentation | Optimized feeding strategy in 5-L fermenter. | 27.92 | OD600 reached 79.09. | [2] |

| RQ-controlled Fed-batch | Platform strain expressing C. lansium santalene synthase. | 163 | RQ-controlled exponential feeding. | [1][9] |

| Spatial Engineering & Fed-batch | Rewiring enzyme localization, promoter engineering, copy number integration, medium optimization. | 568.59 | 132-fold increase over initial strain. | [7] |

| Multi-Strategy Optimization | Optimization of MVA and acetyl-CoA pathways, ERG9 knockdown, knockout of competing pathways. | 704.2 (total santalenes and santalols) | - | [4] |

Experimental Protocols